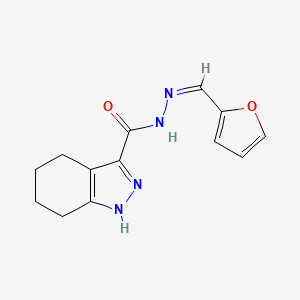![molecular formula C12H16N6O B3840417 3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B3840417.png)
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Overview
Description
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has shown promise due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine typically involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. For example, the reaction between 3-amino-1,2,4-triazole and 2-propoxybenzaldehyde can be catalyzed by an acid or base to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(3-phenylmethoxyphenyl)methylideneamino]guanidine: This compound has similar structural features and has been studied for its potential as an antiviral agent.
1,2,3-triazole derivatives: These compounds share the triazole ring structure and have been widely studied for their diverse biological activities.
Uniqueness
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is unique due to its specific substitution pattern and the presence of the propoxyphenyl group
Properties
IUPAC Name |
3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-2-7-19-11-6-4-3-5-10(11)8-14-16-12-17-15-9-18(12)13/h3-6,8-9H,2,7,13H2,1H3,(H,16,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMYKDBQGJODGO-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC2=NN=CN2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC2=NN=CN2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-METHYLCYCLOHEXYL N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]CARBAMATE](/img/structure/B3840339.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethanamine](/img/structure/B3840350.png)
![N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide](/img/structure/B3840364.png)
![6-nitro-1H-benzo[cd]indole-2-thione](/img/structure/B3840371.png)
![(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile](/img/structure/B3840373.png)
![N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide](/img/structure/B3840386.png)
![3-chloro-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide](/img/structure/B3840397.png)
![(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3840398.png)

![6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B3840415.png)

![3-[(3-formyl-4-hydroxyphenyl)diazenyl]benzoic acid](/img/structure/B3840427.png)

